Reductive vs Hydrolytic Auxiliary Removal
(R)-4-Benzyloxazolidine-2-thione-derived N-acyl adducts can be directly and reductively cleaved to the corresponding aldehyde using DIBAL-H, simultaneously regenerating the chiral auxiliary [1]. In contrast, classical Evans oxazolidinones require strongly basic hydrolytic conditions (LiOH, LiOOH, or LiOBn) for removal, which can be incompatible with base-sensitive substrates [2]. Furthermore, N-acyloxazolidinethiones undergo aminolysis at room temperature—conditions that do not cleave the corresponding oxazolidinones—making them 'more easily cleaved' [1]. This represents a direct head-to-head functional differentiation confirmed in the primary literature.
| Evidence Dimension | Ease and conditions of chiral auxiliary removal |
|---|---|
| Target Compound Data | Reductive cleavage with DIBAL-H yields aldehyde + regenerated auxiliary; aminolysis at RT effective |
| Comparator Or Baseline | Evans oxazolidinones: require LiOH/LiOOH/LiOBn; do not cleave under aminolysis at RT |
| Quantified Difference | Qualitative functional advantage: two orthogonal, milder cleavage modes (reductive and aminolytic) vs one harsh hydrolytic mode |
| Conditions | DIBAL-H reduction; nucleophilic acyl substitution with amines at room temperature |
Why This Matters
For procurement in multi-step total synthesis of complex, functional-group-rich targets, the milder, orthogonal cleavage of the oxazolidinethione auxiliary directly reduces protecting-group manipulations and improves overall yield.
- [1] Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. J. Org. Chem. 2001, 66 (3), 894–902. '...the N-acyloxazolidinethiones and thiazolidinethiones are more easily cleaved; they undergo aminolysis at room temperature: conditions which do not cleave the corresponding oxazolidinones.' View Source
- [2] Evans, D. A.; Britton, T. C.; Ellman, J. A. Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide. Tetrahedron Lett. 1987, 28 (49), 6141–6144. View Source
